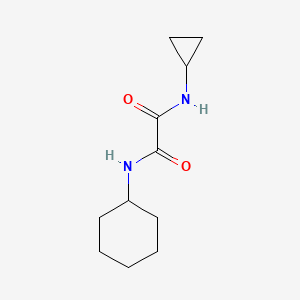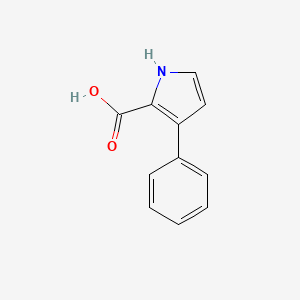![molecular formula C13H13ClF3N5O B2595737 N-{[3-chloro-5-(trifluorométhyl)pyridin-2-yl]méthyl}-2-méthyl-2-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 2058442-91-2](/img/structure/B2595737.png)
N-{[3-chloro-5-(trifluorométhyl)pyridin-2-yl]méthyl}-2-méthyl-2-(1H-1,2,4-triazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, a triazole ring, and a propanamide moiety. Its unique structure imparts significant chemical stability and reactivity, making it valuable in medicinal chemistry and agrochemical research.
Applications De Recherche Scientifique
Ces applications mettent en évidence la polyvalence de ce composé, allant de la recherche fondamentale (mécanique quantique) aux solutions pratiques (agriculture, médecine et énergie). Gardez à l'esprit que des validations expérimentales et des études computationnelles supplémentaires sont nécessaires pour explorer pleinement son potentiel . Si vous avez besoin de plus d'informations sur une application spécifique, n'hésitez pas à nous demander !
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Attachment of the Triazole Ring: The pyridine intermediate undergoes a nucleophilic substitution reaction with 1H-1,2,4-triazole under basic conditions to form the triazole-pyridine intermediate.
Formation of the Propanamide Moiety: The final step involves the reaction of the triazole-pyridine intermediate with 2-methyl-2-bromo-propanamide in the presence of a base to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting the chlorine substituent to a hydrogen atom.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorine and trifluoromethyl positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with modified triazole rings.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine or trifluoromethyl groups.
Chemistry:
Catalysis: The compound serves as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, making it valuable in biochemical studies.
Protein Binding: It is used in studies involving protein-ligand interactions.
Medicine:
Drug Development: The compound is a key intermediate in the synthesis of pharmaceuticals, particularly antifungal and antibacterial agents.
Therapeutic Research: It is investigated for its potential therapeutic effects in various diseases.
Industry:
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its potent biological activity.
Polymer Chemistry: It is employed in the synthesis of polymers with specific functional properties.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to the active site of the target molecule, inhibiting its function or altering its activity. The presence of the triazole and pyridine rings facilitates strong binding interactions, while the trifluoromethyl group enhances the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
- **N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide
- **N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)butanamide
Comparison:
Structural Differences: The primary difference lies in the length and substitution of the alkyl chain attached to the triazole ring.
Chemical Properties: These structural variations can influence the compound’s solubility, reactivity, and biological activity.
Unique Features: N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties not found in closely related compounds.
This detailed overview provides a comprehensive understanding of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide, highlighting its synthesis, reactivity, applications, and unique characteristics
Propriétés
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-methyl-2-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N5O/c1-12(2,22-7-18-6-21-22)11(23)20-5-10-9(14)3-8(4-19-10)13(15,16)17/h3-4,6-7H,5H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYMZREYCMGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
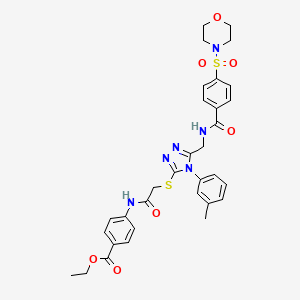
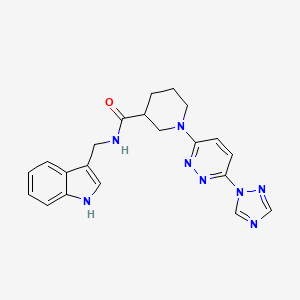
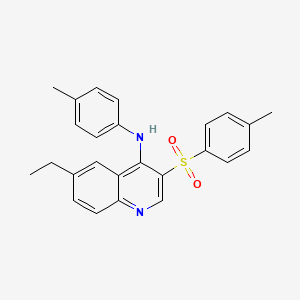
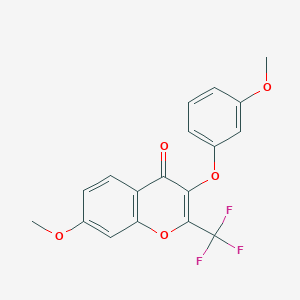
![(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2595660.png)
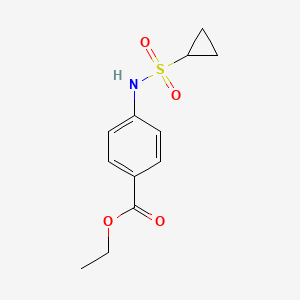
![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2595662.png)
![3-benzyl-4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2595665.png)
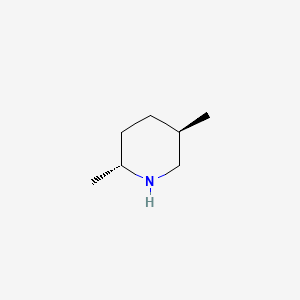
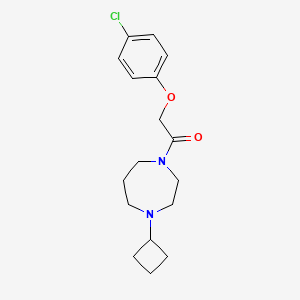
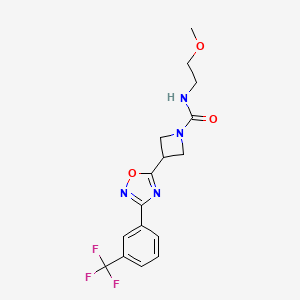
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2595671.png)
